molecular formula C21H21N5O3S B2555292 5-{[4-(furan-2-carbonyl)piperazin-1-yl](4-methylphenyl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 868219-55-0

5-{[4-(furan-2-carbonyl)piperazin-1-yl](4-methylphenyl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2555292
CAS No.: 868219-55-0
M. Wt: 423.49
InChI Key: CIMBTJXQSULXTG-UHFFFAOYSA-N
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Description

The compound 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a heterocyclic derivative featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. This structure is substituted at the 5-position with a 4-methylphenyl group linked via a methylene bridge to a piperazine ring, which is further acylated with a furan-2-carbonyl moiety.

Properties

IUPAC Name

furan-2-yl-[4-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methylphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-14-4-6-15(7-5-14)17(18-20(28)26-21(30-18)22-13-23-26)24-8-10-25(11-9-24)19(27)16-3-2-12-29-16/h2-7,12-13,17,28H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMBTJXQSULXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps, starting with the preparation of the individual components. The furan-2-carbonyl group can be introduced through a Friedel-Crafts acylation reaction, while the piperazine ring can be synthesized via a cyclization reaction involving ethylenediamine and a suitable dihalide. The triazole and thiazole rings are often formed through cyclization reactions involving hydrazine derivatives and thiourea, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that derivatives containing piperazine and triazole moieties possess significant anticancer properties. For instance, compounds similar to 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol have been evaluated against different cancer cell lines, demonstrating selective cytotoxicity towards cancer cells while sparing normal cells .

Anthelmintic Activity

Recent investigations have identified anthelmintic properties in compounds related to this structure. The activity against parasitic helminths suggests potential use in treating infections caused by these organisms .

Antimicrobial Properties

Compounds with similar scaffolds have also shown promising antimicrobial effects against various bacterial strains. This highlights the versatility of such heterocycles in addressing infectious diseases .

Case Study 1: Anticancer Evaluation

In a study published in Molecules, researchers synthesized several derivatives of triazole-thiazole compounds and tested their efficacy against A-549 lung carcinoma cells. Results indicated that specific derivatives exhibited potent cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Anthelmintic Screening

A chemical library screening revealed that certain derivatives had notable activity against parasitic infections. The study utilized various concentrations to determine the effective doses required for significant anthelmintic action .

Mechanism of Action

The mechanism of action of 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s various functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analog is 5-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol (G857-1881), which replaces the furan-2-carbonyl group with a 2-fluorophenyl substituent on the piperazine ring . This substitution alters electronic and steric properties:

  • 2-Fluorophenyl : Adds hydrophobicity and electron-withdrawing effects, which may enhance membrane permeability but reduce solubility.

Physicochemical Properties

Property Target Compound (Furan-2-carbonyl) G857-1881 (2-Fluorophenyl) Triazolobenzothiazole (TZ-5)
Core Structure [1,2,4]Triazolo[3,2-b]thiazole [1,3]Thiazolo[3,2-b]triazole [1,2,4]Triazolo[3,4-b]benzothiazole
Key Substituents Piperazine-furan-2-carbonyl Piperazine-2-fluorophenyl 6-Fluorobenzothiazole
Polar Groups 6-OH, furan carbonyl 6-OH, fluorine Sulphonamide, fluorine
Inferred logP Moderate (~2.5–3.5) Higher (~3.5–4.0) Moderate (~2.0–3.0)
Potential Bioactivity Antifungal, kinase inhibition Antifungal Antioxidant

Thermal and Spectral Data

  • While direct data for the target compound is unavailable, analogs like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b]thiadiazoles exhibit melting points of 140–205°C, suggesting the target compound’s stability aligns with fused heterocyclic systems .
  • IR spectra of related compounds show peaks at 3200–3400 cm⁻¹ (N–H/O–H), 1650–1750 cm⁻¹ (C=O), and 1500–1600 cm⁻¹ (aromatic C=C), consistent with the target’s functional groups .

Biological Activity

The compound 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex chemical structure that incorporates elements known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole and thiazole moiety, which are associated with various pharmacological effects. The presence of the piperazine ring enhances its interaction with biological targets. The furan-2-carbonyl group contributes to its reactivity and potential binding affinity.

Antitumor Activity

Research indicates that compounds containing thiazole and triazole rings exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that related compounds had IC50 values in the low micromolar range against breast cancer cells, suggesting that our compound may exhibit similar efficacy due to structural similarities .

Anticonvulsant Properties

Thiazoles have been investigated for their anticonvulsant activity. A study highlighted that certain thiazole derivatives effectively eliminated tonic extensor phases in animal models of seizures. This suggests that the triazole-thiazole combination in our compound could also contribute to anticonvulsant effects .

The proposed mechanism of action for compounds with similar structures often involves interaction with specific proteins or enzymes. For example, triazoles are known to inhibit enzymes involved in cancer cell metabolism and proliferation. Molecular docking studies could provide insights into how our compound interacts with target proteins at the molecular level .

Case Study 1: Anticancer Activity

In a study evaluating various thiazole derivatives, one compound demonstrated an IC50 value of 1.61 µg/mL against cancer cell lines . Given the structural similarities to our compound, it is plausible that it may exhibit comparable anticancer activity.

Case Study 2: Anticonvulsant Effect

Another study assessed the anticonvulsant properties of thiazole-integrated compounds, revealing significant protective effects against induced seizures . This aligns with the potential therapeutic use of our compound in treating epilepsy or seizure disorders.

Data Table: Biological Activity Overview

Activity TypeRelated CompoundsIC50 ValuesReference
AntitumorThiazole derivatives1.61 µg/mL
AnticonvulsantThiazole-integrated compoundsEffective doses
CytotoxicityVarious thiazole analogs<10 µM

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